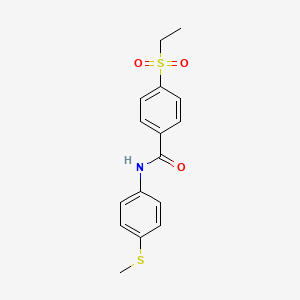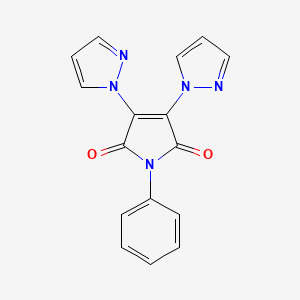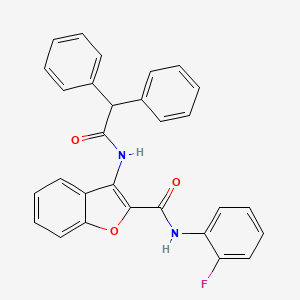![molecular formula C24H21N5O3S2 B2968783 N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide CAS No. 488794-59-8](/img/structure/B2968783.png)
N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide” is a chemical compound that contains a 1,2,4-triazole ring. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms. They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Carbonic Anhydrase Inhibition for Cancer Therapy
N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide has been investigated for its inhibitory effects on human carbonic anhydrase isozymes, with a focus on cancer-related CA IX. Chlorinated benzenesulfonamide derivatives, including triazole-containing compounds, exhibit low nanomolar affinity against CA IX, a trait desirable for the development of selective cancer therapies. These compounds bind weaker to other carbonic anhydrases compared to those with more flexible tail groups, suggesting a potential for designing highly selective inhibitors targeting cancer-associated carbonic anhydrase isozymes (Balandis et al., 2020).
Anticancer and Radiosensitizing Properties
Research into sulfonamide derivatives, including those with triazole groups, has explored their potential in anticancer and radiosensitizing applications. Novel sulfonamide derivatives have shown significant in vitro anticancer activity against human tumor liver cell lines, suggesting their utility in cancer treatment. Additionally, certain compounds exhibited enhanced cell-killing effects when combined with γ-radiation, indicating their potential as radiosensitizers (Ghorab et al., 2015).
Herbicidal Activity
The herbicidal potential of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives, designed using 2-phenylpyridines, has been investigated. Certain compounds demonstrated efficient control of various weeds at lower concentrations, comparable or superior to standard herbicides, suggesting their use as novel, effective herbicides for agricultural applications (Xie et al., 2014).
Antimicrobial Activity
The synthesis and evaluation of N-pyridin-3-yl-benzenesulfonamide and its derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of such compounds in developing new antimicrobial agents to combat bacterial infections (Ijuomah et al., 2022).
Inhibitory Effects on Carbonic Anhydrase Isozymes
Compounds incorporating triazene moieties within benzenesulfonamide structures have demonstrated potent inhibitory effects on human carbonic anhydrase isozymes I and II. The fluorine-substituted derivative, in particular, showed effective action against both isozymes, suggesting its potential in therapeutic applications where the dysregulation of these enzymes is a concern (Bilginer et al., 2019).
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . Therefore, “N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide” and other 1,2,4-triazole derivatives could be potential candidates for future research in this area.
Mechanism of Action
Imidazole Compounds
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Properties
IUPAC Name |
N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-2-16-29-23(19-12-14-25-15-13-19)26-27-24(29)33-17-22(30)18-8-10-20(11-9-18)28-34(31,32)21-6-4-3-5-7-21/h2-15,28H,1,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQWBWOZVFVSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2968702.png)


![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2968707.png)

![2-[4-Hydroxy-6-(hydroxymethyl)-2-[(1R,4S,6R,8S,9S,12S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2968709.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2968711.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide](/img/structure/B2968712.png)
![1-[(oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2968713.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2968714.png)


